

understanding the contribution of methyl propyl disulfide to food aroma

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Compound of Interest

Compound Name: Methyl propyl disulfide

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The Role of Methyl Propyl Disulfide in Food Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that plays a significant role in the characteristic aroma of many foods, particularly those of the *Allium* genus, such as garlic and onions.[1] Its potent, sulfurous, and onion-like aroma contributes to the complex and savory flavor profiles of numerous culinary preparations.[2] Understanding the formation, sensory perception, and analytical chemistry of this compound is crucial for food scientists, flavor chemists, and researchers in related fields. This technical guide provides an in-depth overview of the contribution of **methyl propyl disulfide** to food aroma, including its physicochemical properties, natural occurrence, biochemical formation, and the experimental methodologies used for its analysis.

Physicochemical Properties of Methyl Propyl Disulfide

Methyl propyl disulfide is a dialkyldisulfide with the molecular formula $C_4H_{10}S_2$. [2] A summary of its key physicochemical properties is presented in Table 1.

Property	Value
Molecular Formula	C4H10S2
Molecular Weight	122.25 g/mol
CAS Number	2179-60-4
Appearance	Colorless to pale yellow liquid
Odor	Strong, pungent, sulfurous, onion-like
Boiling Point	69-71 °C at 43 mmHg
Density	0.98 g/mL at 25 °C
FEMA Number	3201

Natural Occurrence and Concentration in Foods

Methyl propyl disulfide is a natural constituent of various plants, most notably in the *Allium* genus. Its formation is a result of enzymatic reactions that occur when the plant tissues are damaged, such as by cutting or crushing. While it is a known component of the volatile profiles of garlic (*Allium sativum*) and onion (*Allium cepa*), quantitative data on its concentration can vary significantly depending on the cultivar, growing conditions, and processing methods.

Food Source	Concentration
Soft-necked garlic (<i>Allium sativum</i> L. var. <i>sativum</i>)	0.03450 mg/100 g[1]
Onion (<i>Allium cepa</i>)	Detected, but not quantified in several studies. [1][3]

It is important to note that **methyl propyl disulfide** is often one of many sulfur compounds contributing to the overall aroma profile of these foods.

Organoleptic Properties and Sensory Perception

The sensory characteristics of **methyl propyl disulfide** are a key aspect of its contribution to food aroma. It is described as having a strong, sulfurous, and pungent odor, with distinct notes of onion and garlic.[1]

Odor Threshold

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. While specific odor threshold values for **methyl propyl disulfide** in water or air are not readily available in the surveyed literature, it is well-established that many volatile sulfur compounds are potent odorants with exceptionally low odor thresholds.[4][5] This means that even trace amounts of **methyl propyl disulfide** can have a significant impact on the overall aroma of a food product.

Usage in the Flavor Industry

In the flavor industry, **methyl propyl disulfide** is used as a flavoring agent to impart or enhance savory, onion, and garlic notes in a variety of processed foods, including soups, sauces, and meat products.[2] Its typical use levels in finished consumer products range from 0.01 to 1 ppm.[6]

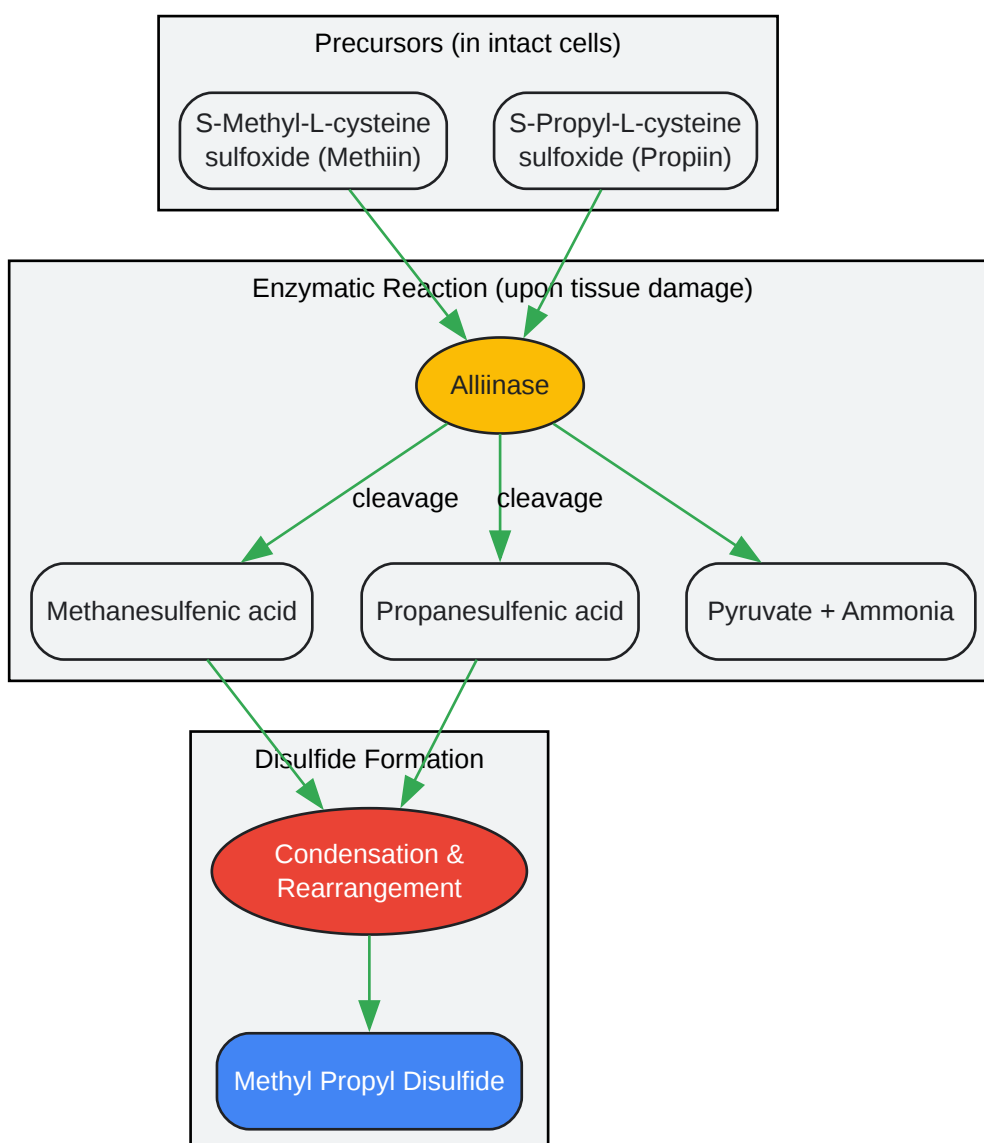
Biochemical Formation of Methyl Propyl Disulfide

The formation of **methyl propyl disulfide** in Allium species is an enzymatic process initiated by tissue damage. The key precursors are S-alk(en)yl-L-cysteine sulfoxides, and the primary enzyme involved is alliinase (EC 4.4.1.4).[7][8]

The formation of the asymmetric **methyl propyl disulfide** involves the following steps:

- **Precursors:** The precursors for **methyl propyl disulfide** are S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), which are naturally present in the plant cells.[2][9][10]
- **Enzymatic Cleavage:** Upon tissue disruption, the enzyme alliinase, which is physically separated from its substrates in intact cells, comes into contact with methiin and propiin.[8] Alliinase catalyzes the cleavage of the C-S bond in these precursors.

- **Formation of Sulfenic Acids:** This enzymatic cleavage results in the formation of highly reactive and unstable sulfenic acids: methanesulfenic acid (from methiin) and propanesulfenic acid (from propiin), along with pyruvate and ammonia.[2][11]
- **Condensation and Rearrangement:** The unstable sulfenic acids undergo spontaneous condensation and rearrangement reactions. To form the asymmetric **methyl propyl disulfide**, one molecule of methanesulfenic acid and one molecule of propanesulfenic acid will react. This likely proceeds through the formation of an unstable intermediate thiosulfinate, which then decomposes to the more stable disulfide.



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Biochemical pathway of **methyl propyl disulfide** formation.

Experimental Protocols

The analysis of **methyl propyl disulfide** and other volatile sulfur compounds in food matrices typically involves extraction, separation, and identification steps.

Extraction and Identification of Methyl Propyl Disulfide

A common and effective method for the analysis of volatile compounds in Allium species is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

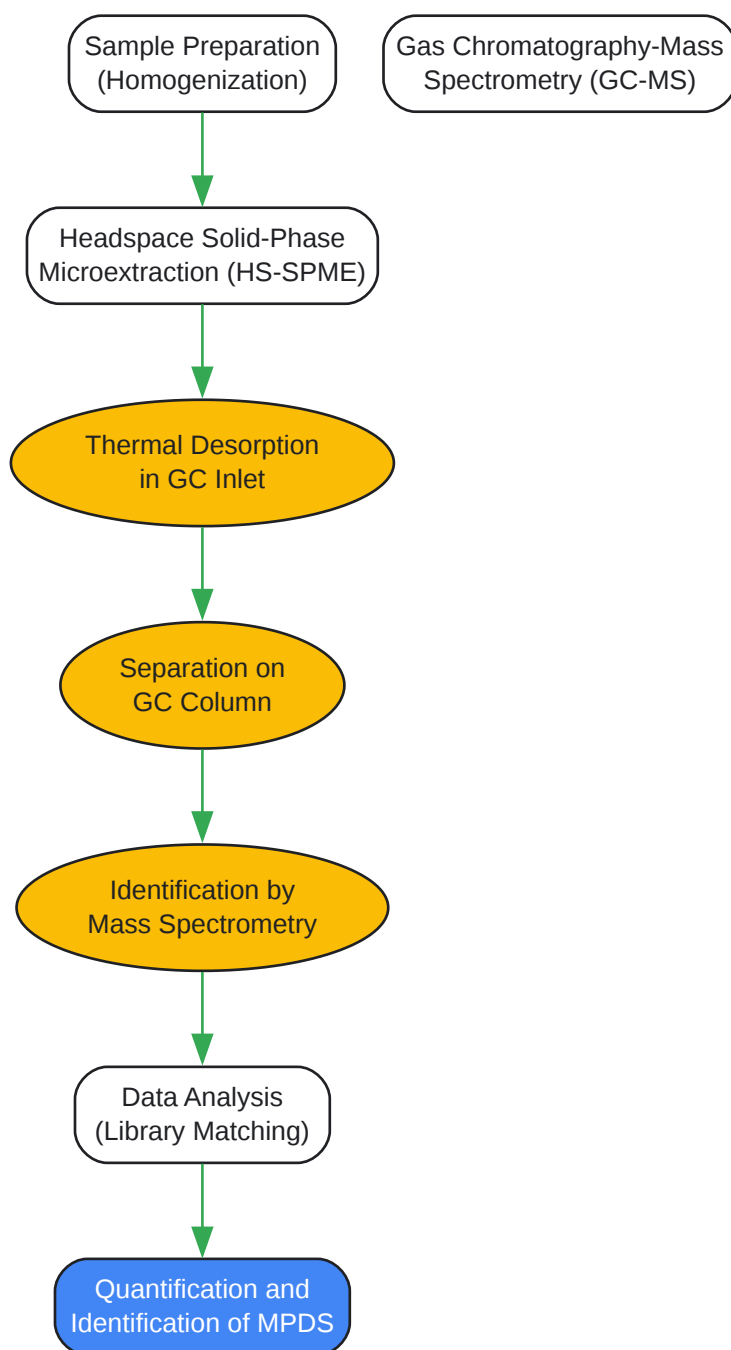
- Obtain a representative sample of the food material (e.g., fresh garlic cloves or onion bulb).
- Homogenize a known weight of the sample, often in the presence of water to facilitate the enzymatic reaction.
- Place the homogenate in a sealed vial suitable for HS-SPME.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.
- Extraction Conditions:
 - Place the vial in a temperature-controlled water bath or heating block (e.g., 40-60°C) to promote the volatilization of the analytes into the headspace.
 - Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the volatile compounds.
 - The sample may be agitated during extraction to facilitate the equilibrium between the sample and the headspace.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- **Desorption:** Insert the SPME fiber into the heated injection port of the gas chromatograph. The high temperature of the injection port (e.g., 250°C) causes the desorption of the analytes from the fiber onto the GC column.
- **Separation:** The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (a common choice is a non-polar or medium-polarity column like a DB-5ms or HP-5ms). A temperature program is used to achieve good separation of the compounds.
- **Identification:** The separated compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. The identification of **methyl propyl disulfide** is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with spectra from a reference library (e.g., NIST).



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